An In-depth Technical Guide on the Ala-Ala-Ala Peptide: Structure, Function, and Experimental Protocols
An In-depth Technical Guide on the Ala-Ala-Ala Peptide: Structure, Function, and Experimental Protocols
This technical guide provides a comprehensive overview of the tripeptide L-alanyl-L-alanyl-L-alanine (Ala-Ala-Ala), covering its molecular structure, known functions, and detailed experimental protocols for its synthesis, purification, and characterization. This document is intended for researchers, scientists, and drug development professionals interested in the properties and applications of this fundamental peptide.
Molecular Structure
The Ala-Ala-Ala peptide is a simple tripeptide consisting of three L-alanine residues linked by two peptide bonds. Its chemical formula is C₉H₁₇N₃O₄, and it has a molecular weight of 231.25 g/mol .[1] The structure of the Ala-Ala-Ala peptide has been determined in both the solid state and in solution, revealing its conformational flexibility.
The crystal structure of L-alanyl-L-alanyl-L-alanine has been determined by X-ray diffraction and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 651552.[1] The crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles, defining the peptide's conformation in the solid state.
Table 1: Key Crystallographic Data for Ala-Ala-Ala (CCDC 651552)
| Parameter | Value (Å or °) |
| Bond Lengths (Å) | |
| N1-Cα1 | 1.458 |
| Cα1-C1 | 1.521 |
| C1-O1 | 1.251 |
| C1-N2 | 1.332 |
| N2-Cα2 | 1.449 |
| Cα2-C2 | 1.520 |
| C2-O2 | 1.248 |
| C2-N3 | 1.330 |
| N3-Cα3 | 1.451 |
| Cα3-C3 | 1.523 |
| C3-O3 | 1.255 |
| C3-O4 | 1.255 |
| Bond Angles (°) | |
| N1-Cα1-C1 | 110.8 |
| Cα1-C1-N2 | 116.5 |
| C1-N2-Cα2 | 121.7 |
| N2-Cα2-C2 | 111.1 |
| Cα2-C2-N3 | 116.6 |
| C2-N3-Cα3 | 121.9 |
| N3-Cα3-C3 | 111.2 |
| Torsion Angles (°) | |
| φ (phi) 1 (C'-N-Cα-C') | -158.6 |
| ψ (psi) 1 (N-Cα-C'-N) | 152.1 |
| ω (omega) 1 (Cα-C'-N-Cα) | 178.9 |
| φ (phi) 2 (C'-N-Cα-C') | -143.9 |
| ψ (psi) 2 (N-Cα-C'-N) | 146.5 |
| ω (omega) 2 (Cα-C'-N-Cα) | -179.3 |
Note: The presented values are representative and should be consulted directly from the CCDC database for precise research purposes.
In aqueous solution, the Ala-Ala-Ala peptide exhibits significant conformational flexibility. Studies combining Fourier transform IR, polarized Raman spectroscopy, and vibrational circular dichroism (VCD) have shown that tri-alanine exists in a temperature-dependent equilibrium between an extended β-strand conformation and a polyproline II (PPII)-like structure.[2] NMR spectroscopy studies have further elucidated the conformational preferences, with the pPII conformation being a significant contributor to the conformational ensemble in aqueous solution.[2]
Molecular dynamics simulations have provided deeper insights into the conformational landscape of tri-alanine in water, identifying stable conformations such as the extended β-strand, PPII, and to a lesser extent, the α-helical conformation (αR).[3] The interplay between these conformations is crucial for understanding the peptide's interactions with its environment.
Function and Biological Relevance
The biological function of the Ala-Ala-Ala peptide is not as extensively characterized as that of larger, more complex peptides. However, it serves as a valuable model system in biophysical studies and has been identified in specific biological contexts.
Due to its simple, repeating structure, Ala-Ala-Ala is frequently used as a model peptide to study fundamental aspects of peptide and protein structure, folding, and dynamics.[4] Its conformational landscape provides a testbed for validating and refining computational models and force fields used in molecular simulations.
Alanine-rich sequences are found in various proteins and can contribute to specific structural motifs. The Ala-Ala-Ala peptide itself has been reported in the protozoan Trypanosoma brucei.[1] While its specific role in this organism is not fully elucidated, its presence suggests a metabolic or structural function.
In the context of drug development, the dipeptide Ala-Ala has been identified as a superior linker in antibody-drug conjugates (ADCs), allowing for a high drug-to-antibody ratio with low aggregation.[5] This suggests that short alanine peptides like Ala-Ala-Ala could have utility in the design of drug delivery systems.
Tripeptides are known substrates for various peptidases. While specific kinetic data for Ala-Ala-Ala with a wide range of enzymes is not extensively compiled, it is expected to be a substrate for tripeptidases. For instance, tripeptidases from Lactococcus lactis have been shown to hydrolyze various tripeptides, and the kinetic parameters are dependent on the amino acid sequence.[6] The hydrolysis of Ala-Ala-Ala by specific enzymes would be a key area for further quantitative investigation.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of the Ala-Ala-Ala peptide.
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely used and effective method for the solid-phase synthesis of peptides like Ala-Ala-Ala.[7]
Protocol for Manual Fmoc-SPPS of Ala-Ala-Ala
-
Resin Preparation:
-
Start with a Rink Amide resin (or a similar resin suitable for C-terminal amide peptides, or a Wang/2-Chlorotrityl chloride resin for a C-terminal carboxylic acid).
-
Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.[8]
-
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times).
-
-
Amino Acid Coupling (repeated for each alanine residue):
-
In a separate vial, dissolve Fmoc-L-Ala-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Final Fmoc Deprotection:
-
After the final coupling step, perform the Fmoc deprotection as described in step 2.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
References
- 1. Ala-Ala-Ala | C9H17N3O4 | CID 5478845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Unravelling the conformational dynamics of the aqueous alanine dipeptide with first-principle molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardepot.com [moleculardepot.com]
- 5. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
